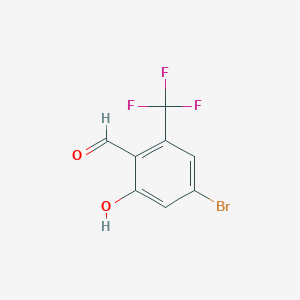

4-Bromo-2-hydroxy-6-(trifluoromethyl)benzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Bromo-2-hydroxy-6-(trifluoromethyl)benzaldehyde is a chemical compound with the CAS Number: 2091042-00-9 . It has a molecular weight of 269.02 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H4BrF3O2/c9-4-1-6 (8 (10,11)12)5 (3-13)7 (14)2-4/h1-3,14H . This code provides a standard way to encode the compound’s molecular structure.Wissenschaftliche Forschungsanwendungen

- 4-Bromo-2-hydroxy-6-(trifluoromethyl)benzaldehyde serves as a useful reagent in kinetic studies related to the asymmetric synthesis of alcohols. Researchers investigate its role in promoting chiral induction during alcohol formation, which is crucial for designing efficient and selective synthetic routes .

- The compound participates in the Wittig reaction, a powerful method for constructing carbon-carbon double bonds. In this process, it acts as an aldehyde component, reacting with phosphonium ylides to yield α,β-unsaturated aldehydes or ketones. The trifluoromethyl group enhances the reactivity and selectivity of the reaction .

- Benzylic halides, including 4-bromo-2-hydroxy-6-(trifluoromethyl)benzaldehyde, undergo reactions at the benzylic position. These reactions often proceed via resonance-stabilized carbocations, making them valuable in synthetic organic chemistry .

- Researchers explore the compound as a building block for synthesizing pharmaceuticals. Its unique substitution pattern and functional groups allow for the creation of diverse drug candidates. By modifying the benzaldehyde moiety, scientists can access novel pharmacologically active compounds .

- The trifluoromethyl group imparts electron-withdrawing properties, affecting the reactivity and stability of the aromatic system. Researchers investigate its impact on the overall electronic structure and aromaticity of the molecule. Fluorinated aromatics find applications in materials science and drug discovery .

- Scientists explore the potential of 4-bromo-2-hydroxy-6-(trifluoromethyl)benzaldehyde in designing bioactive molecules and agrochemicals. By incorporating this scaffold into their structures, they aim to enhance biological activity, such as antimicrobial, antiviral, or herbicidal properties .

Asymmetric Synthesis of Alcohols

Wittig Reaction

Benzylic Position Reactions

Pharmaceutical Intermediates

Fluorinated Aromatic Systems

Bioactive Molecules and Agrochemicals

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Eigenschaften

IUPAC Name |

4-bromo-2-hydroxy-6-(trifluoromethyl)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3O2/c9-4-1-6(8(10,11)12)5(3-13)7(14)2-4/h1-3,14H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLQSFHMZZDZTEA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)C=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-hydroxy-6-(trifluoromethyl)benzaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-chlorobenzyl)-3-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone](/img/structure/B2365661.png)

![4-[2-(4-Fluorophenyl)sulfanylacetyl]-1-(1,3-thiazol-2-yl)piperazin-2-one](/img/structure/B2365667.png)

![N-(4-{[3-(4-chlorophenyl)benzo[c]isoxazol-5-yl]carbonylamino}phenyl)acetamide](/img/structure/B2365669.png)

![N-[1-(5-Chlorothiophen-2-yl)propyl]but-2-ynamide](/img/structure/B2365671.png)

![[7-(3-Propyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]acetic acid](/img/structure/B2365672.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-4-methylthiadiazole-5-carboxamide](/img/structure/B2365673.png)

![1-{2-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholin-4-yl}prop-2-en-1-one](/img/structure/B2365677.png)

![3-[(E)-hydroxyiminomethyl]-6-methylchromen-4-one](/img/structure/B2365680.png)

![1-Benzofuran-2-yl-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2365681.png)

![Methyl 2-(4-acetylbenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2365682.png)

![2-butyl-6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2365683.png)